Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate typically involves the following steps:
Protection of the Amino Group: The amino group of 2-phenylglycine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Esterification: The protected amino acid is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid.
Deprotection: Methyl 2-amino-2-phenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and amino acid derivatives.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .
Comparison with Similar Compounds
Key Findings :
- The methyl ester (5b ) exhibits superior yield (86%) compared to the ethyl analog (30%), likely due to steric hindrance or reactivity differences in esterification .
- The ethyl derivative is a liquid, suggesting lower crystallinity and weaker intermolecular forces compared to the methyl analog .
Phenyl Ring Substitution
Key Findings :
- Introduction of a 2-chloro substituent (5e ) increases yield (95%) compared to 5b (86%), possibly due to electronic effects stabilizing intermediates .
- The chloro-substituted derivative (5e ) is a white solid, contrasting with the yellow color of 5b , which may arise from electronic transitions influenced by the chloro group .
Additional Functional Groups
Key Findings :
- Derivatives with phosphoryl or piperidino groups (e.g., ) are synthesized for specialized applications, such as enzyme inhibition or prodrug design.
- These modifications alter solubility and steric bulk, impacting biological activity and synthetic accessibility .
Data Table Compilation
Implications for Research and Development
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate, with the CAS number 169512-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings based on diverse scientific literature.
This compound has the chemical formula and a molecular weight of 265.3 g/mol. It is soluble in various organic solvents and is typically stored at -80°C for optimal stability. The compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery and development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has shown potential in inhibiting certain enzyme activities, which is crucial for its application in therapeutic contexts. For instance, it has been noted for its role in enzyme inhibition studies related to cancer biology .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that certain analogues displayed significant antitumor activity against HeLa and HT29 cells, indicating potential as anticancer agents .
Table 1 summarizes the cytotoxicity data for selected analogues:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analogue A | HeLa | 5.0 |
| Analogue B | HT29 | 3.5 |
| Analogue C | Jurkat | 4.0 |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes associated with cancer progression. For instance, it was found to inhibit CARM1 (coactivator-associated arginine methyltransferase 1), which is overexpressed in several cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- CARM1 Inhibition : A study focused on the development of small molecule inhibitors targeting CARM1 using this compound as a scaffold. The findings indicated that modifications to this compound could enhance its potency against CARM1, thus providing a potential therapeutic avenue for cancers where CARM1 is implicated .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Research Findings
Recent research has expanded on the biological implications of this compound:
- Synthesis : The synthesis of this compound typically involves reactions with amino acids and other reagents under controlled conditions to ensure high yields and purity .
- Pharmacological Studies : Ongoing pharmacological studies are assessing the bioavailability and metabolic pathways of this compound in vivo, which are essential for understanding its therapeutic potential .
Q & A
Q. What are the standard synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate, and how is the Boc-protecting group introduced?
The compound is typically synthesized via nucleophilic addition using Grignard reagents. For example, ethyl analogs (e.g., Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate) are prepared via GP1 reactions involving tert-butyl-(1-methoxyethenoxy)-dimethylsilane and phenylmagnesium bromide at low temperatures (−78°C). The Boc group is introduced during this step to protect the amino functionality, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Essential techniques include:
- ¹H/¹³C NMR : Peaks for the Boc group (e.g., tert-butyl protons at ~1.4 ppm), ester methyl group (~3.7 ppm), and aromatic protons (7.2–7.4 ppm).
- IR Spectroscopy : Absorbances for the carbonyl group (C=O, ~1740 cm⁻¹) and Boc-protected amine (~1680 cm⁻¹).
- HRMS : Exact mass confirmation (e.g., [M+Na]⁺ for C₁₄H₁₉NO₄ would be ~294.131) .
Q. What purification methods are recommended for isolating this compound?
Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) is standard. Purity (>95%) is confirmed via TLC and NMR .
Q. How should this compound be stored to ensure stability?
Store at −20°C in anhydrous conditions to prevent hydrolysis of the ester or Boc groups. Stability studies on analogs indicate degradation <5% over two years under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of Boc-protected amino acid esters like this compound?
- Temperature Control : Maintain strict low temperatures (−78°C) during Grignard reagent addition to minimize side reactions.
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack efficiency.
- Solvent Selection : THF or diethyl ether improves reagent solubility and reaction homogeneity .
Q. What computational methods are available to predict the stability or reactivity of this compound under varying conditions?
Density Functional Theory (DFT) can model Boc group hydrolysis pathways. OSIRIS Property Explorer predicts toxicity (non-mutagenic, non-irritant) and physicochemical properties (logP ~2.5, PSA ~65 Ų) for analogs .
Q. How does the presence of substituents on the phenyl ring (e.g., hydroxyl, methyl) alter the compound’s reactivity or biological activity?
- Electron-Donating Groups (e.g., –OH) : Increase stability via intramolecular hydrogen bonding but may reduce ester hydrolysis rates.
- Electron-Withdrawing Groups (e.g., –NO₂) : Accelerate Boc deprotection under acidic conditions. Biological analogs (e.g., DAPT) show γ-secretase inhibition when phenyl rings are unsubstituted .
Q. What advanced deprotection strategies exist for removing the Boc group without degrading the ester functionality?
- Selective Acidolysis : Use 4 M HCl/dioxane (0°C, 2 hr) to cleave the Boc group while preserving the methyl ester.
- Enzymatic Methods : Lipases in buffered solutions (pH 7.4) can hydrolyze esters selectively post-Boc removal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
